- Anti-invasive compounds, United States, , ,

Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

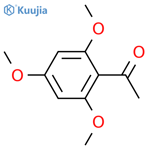

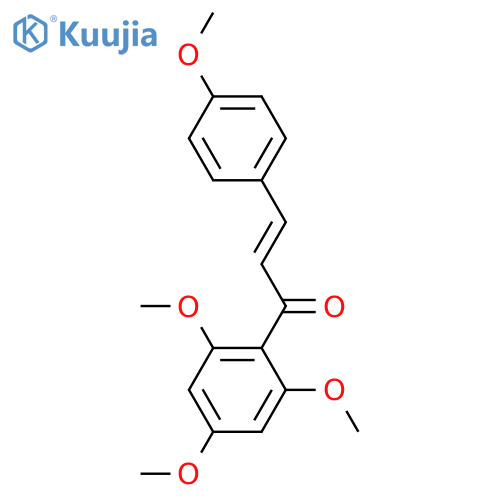

94103-36-3 structure

Product name:2',4',6',4-tetramethoxychalcone

2',4',6',4-tetramethoxychalcone 化学的及び物理的性質

名前と識別子

-

- 2',4',6',4-tetramethoxychalcone

- 2,4,4',6-Tetramethoxy-chalcon

- 2,4,6,4'-Tetramethoxychalcon

- 4,2',4',6'-tetramethoxychalcone

- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone

- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon

- Tetra-Me ether-Chalconaringenin

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)

- 25163-67-1

- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one

- FS-7343

- JQNMAEHFTQBROH-JXMROGBWSA-N

- 94103-36-3

- 2',4,4',6'-Tetramethoxychalcone

- CHEMBL32339

- AKOS024287187

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #

- AQ-358/42003066

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR

- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

- HY-N12549

- CS-0928919

- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone

-

- インチ: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+

- InChIKey: JQNMAEHFTQBROH-JXMROGBWSA-N

- SMILES: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1

計算された属性

- 精确分子量: 328.13107373g/mol

- 同位素质量: 328.13107373g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 24

- 回転可能化学結合数: 7

- 複雑さ: 400

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 54Ų

2',4',6',4-tetramethoxychalcone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 5mg |

$160 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 20mg |

$460 | 2023-09-19 | |

| TargetMol Chemicals | TN7069-5 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 5mg |

¥ 2,925 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-10 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 4,387 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-50mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 50mg |

2024-07-20 | ||

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-25mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 25mg |

¥ 4120 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-20 |

2',4',6',4-tetramethoxychalcone 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt

Reference

- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667

Synthetic Circuit 3

Reaction Conditions

Reference

- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Reference

- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Reference

- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt

Reference

- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Synthetic Circuit 7

Reaction Conditions

Reference

- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt

1.2 20 h, rt

1.3 Reagents: Water

1.2 20 h, rt

1.3 Reagents: Water

Reference

- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347

Synthetic Circuit 9

Reaction Conditions

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639

Synthetic Circuit 10

Reaction Conditions

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Catalysts: Potassium hydroxide ; rt

1.2 Catalysts: Potassium hydroxide ; rt

Reference

- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Synthetic Circuit 11

Reaction Conditions

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Reference

- Anti-invasive compounds, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

Reference

- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42

Synthetic Circuit 13

Reaction Conditions

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt

Reference

- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Reference

- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696

2',4',6',4-tetramethoxychalcone Raw materials

- 1,3,5-Trimethoxybenzene

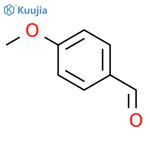

- trans-p-Methoxycinnamaldehyde

- 2',4',6'-Trimethoxyacetophenone

- p-Methoxybenzaldehyde

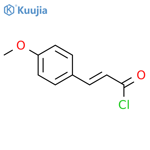

- (2E)-3-(4-methoxyphenyl)acryloyl chloride

2',4',6',4-tetramethoxychalcone Preparation Products

2',4',6',4-tetramethoxychalcone 関連文献

-

1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791

94103-36-3 (2',4',6',4-tetramethoxychalcone) Related Products

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

Gold Member

CN Supplier

Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.

Gold Member

CN Supplier

Reagent

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Member

CN Supplier

Reagent

Taizhou Jiayin Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Member

CN Supplier

Reagent